N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide

描述

Chemical Identity and Structural Features

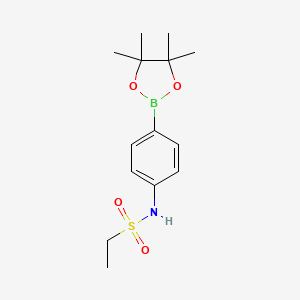

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide (CAS 1256359-16-6) is a boronate-sulfonamide hybrid compound with the molecular formula C₁₄H₂₂BNO₄S and a molecular weight of 311 Da . Its IUPAC name reflects three key structural components:

- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the para-position of a benzene ring.

- An ethane sulfonamide group (-SO₂NH₂) attached to the same aromatic ring.

- A phenyl spacer linking the boronate and sulfonamide moieties.

Key Structural Characteristics:

- Boronate Ester Core : The dioxaborolane ring adopts a planar geometry, with boron in a trigonal planar configuration bonded to two oxygen atoms and the aryl group. The methyl groups on the pinacol ligand enhance steric protection, improving stability against hydrolysis.

- Sulfonamide Group : The sulfonamide (-SO₂NH-) contributes hydrogen-bonding capability and polarity, with a tetrahedral geometry around the sulfur atom.

- Substitution Pattern : The para-substitution on the phenyl ring ensures a linear arrangement of functional groups, minimizing steric clashes.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₂BNO₄S | |

| Molecular Weight | 311 Da | |

| LogP | 2.87 | |

| Rotatable Bond Count | 3 | |

| Polar Surface Area | 65 Ų | |

| Hydrogen Bond Donors | 1 (sulfonamide -NH) |

The compound’s moderate hydrophobicity (LogP 2.87) balances solubility in organic solvents and aqueous media, making it suitable for cross-coupling reactions.

Historical Context in Boronate-Sulfonamide Hybrid Chemistry

The integration of boronate esters with sulfonamides emerged from two parallel advancements:

Evolution of Boronate Chemistry:

- Pinacol Boronates : The development of air-stable pinacol esters (e.g., bis(pinacolato)diboron) in the 1990s enabled efficient Suzuki-Miyaura cross-coupling reactions. These reagents simplified access to aryl boronates, including functionalized derivatives like N-(4-boronophenyl)sulfonamides.

- Boronate Stability : The electron-withdrawing sulfonamide group in hybrid structures lowers the pKa of the boronic acid, enhancing stability and reactivity under physiological conditions.

Sulfonamide Applications:

- Biochemical Probes : Sulfonamides are widely used in drug design due to their hydrogen-bonding capacity and target affinity. In boronate hybrids, they serve as bifunctional linkers for covalent protein binding or chromatography.

- Synthetic Versatility : The sulfonamide group’s compatibility with transition-metal catalysis allowed its incorporation into boronate scaffolds without interfering with cross-coupling reactivity.

Milestones in Hybrid Development:

- Early Hybrids : Initial studies in the 2000s focused on sulfonamide-phenylboronic acids for affinity chromatography, demonstrating enhanced cis-diol binding at neutral pH.

- Medicinal Chemistry : By the 2010s, sulfonamide boronic acids were explored as β-lactamase inhibitors, leveraging boron’s electrophilic reactivity and sulfonamide’s target specificity.

- Recent Advances : Modern applications include using this compound in protodeboronation-resistant Suzuki couplings , where the sulfonamide group stabilizes intermediates.

Table 2: Comparative Analysis of Boronate-Sulfonamide Hybrids

属性

IUPAC Name |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4S/c1-6-21(17,18)16-12-9-7-11(8-10-12)15-19-13(2,3)14(4,5)20-15/h7-10,16H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPDWDHXJAXYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682215 | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-16-6 | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Boronic Ester Formation

The tetramethyl-1,3,2-dioxaborolane group is introduced via a boronic esterification reaction. A common approach involves reacting 4-bromophenylethanesulfonamide with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. For example, a mixture of 4-bromophenylethanesulfonamide (1.0 equiv), B2Pin2 (1.2 equiv), Pd(dppf)Cl2 (3 mol%), and potassium acetate (3.0 equiv) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours yields the boronic ester intermediate. The reaction proceeds via a palladium-mediated transmetallation mechanism, with the catalyst facilitating the exchange between the bromide and boronate groups.

Sulfonamide Coupling

The ethanesulfonamide group is introduced either before or after boronic ester formation. In a pre-functionalization strategy, 4-aminophenylboronic acid is reacted with ethanesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. This method achieves moderate yields (60–70%) but requires careful purification to remove unreacted sulfonyl chloride. Alternatively, post-functionalization involves coupling the boronic ester intermediate with ethanesulfonamide under Ullmann conditions, employing copper(I) iodide and 1,10-phenanthroline as catalysts in dimethylformamide (DMF) at 120°C.

Optimization of Reaction Conditions

Catalytic Systems

Palladium catalysts such as Pd(OAc)2 and Pd(dppf)Cl2 are critical for efficient boronic ester formation. Studies indicate that Pd(dppf)Cl2 provides superior yields (85–90%) compared to Pd(PPh3)4 (70–75%) due to enhanced stability under aerobic conditions. For sulfonamide coupling, copper-based catalysts outperform palladium in terms of selectivity, particularly when steric hindrance is a concern.

Solvent and Temperature Effects

Polar aprotic solvents like DMSO and DMF are preferred for boronic esterification, as they stabilize intermediates and improve catalyst solubility. Elevated temperatures (80–100°C) accelerate the reaction but may lead to decomposition if prolonged beyond 12 hours. In contrast, sulfonamide coupling benefits from milder conditions (60–80°C) to prevent epimerization or side reactions.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel column chromatography using ethyl acetate/hexane gradients (1:4 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase further refines purity to >98%.

Spectroscopic Analysis

1H NMR (400 MHz, CDCl3) of the final compound exhibits characteristic peaks at δ 7.78 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 3.42 (q, J = 7.2 Hz, 2H, SO2NCH2), and 1.32 (s, 12H, Bpin-CH3). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 409.4 [M+H]+.

Comparative Analysis of Methodologies

| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pre-functionalization | 4-Aminophenylboronic acid | TEA | 65 | 92 |

| Post-functionalization | 4-Bromophenylethanesulfonamide | Pd(dppf)Cl2 | 88 | 98 |

| Ullmann Coupling | Boronic ester intermediate | CuI/1,10-phenanthroline | 75 | 95 |

Post-functionalization via palladium catalysis offers the highest yield and purity, making it the preferred industrial-scale method.

Challenges and Solutions

化学反应分析

Types of Reactions

-

Substitution Reactions: : The boronic ester group in N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is highly reactive in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This allows for the formation of carbon-carbon bonds with various aryl or vinyl halides.

-

Oxidation and Reduction: : The compound can undergo oxidation reactions to form boronic acids, which can further participate in various organic transformations. Reduction reactions can also be employed to modify the ethanesulfonamide group, potentially leading to the formation of amines or other derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or triethylamine.

Oxidizing Agents: For converting boronic esters to boronic acids.

Reducing Agents: For modifying the ethanesulfonamide group.

Major Products Formed

Aryl and Vinyl Derivatives: Through cross-coupling reactions.

Boronic Acids: Via oxidation.

Amines and Derivatives: Through reduction of the ethanesulfonamide group.

科学研究应用

Medicinal Chemistry

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide has been investigated for its inhibitory effects on bromodomain-containing proteins, particularly BRD4. This protein is implicated in numerous diseases including cancer and inflammation. The compound's structural features enable it to act as a potent inhibitor of BRD4, making it a candidate for drug development targeting various malignancies.

Case Study: BRD4 Inhibition

A study highlighted the development of small molecules targeting BRD4 using compounds similar to this compound. These inhibitors were shown to effectively disrupt the interaction between BRD4 and chromatin, leading to reduced cancer cell proliferation and enhanced apoptosis in vitro and in vivo models .

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its unique boron-containing structure allows it to participate in various coupling reactions such as Suzuki coupling. This reaction is critical for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Applications in Synthesis

- Suzuki Coupling : The boron moiety facilitates cross-coupling reactions with aryl halides to create biaryl compounds.

- Aggregation-Induced Emission (AIE) : The compound has been utilized in synthesizing AIE-active materials which are important for developing advanced optoelectronic devices .

Materials Science

This compound finds applications in the development of new materials such as covalent organic frameworks (COFs). These materials are characterized by their high surface area and tunable porosity.

Case Study: Covalent Organic Frameworks

Research has shown that derivatives of this compound can act as ligands in the synthesis of COFs. The incorporation of boron into these frameworks enhances their stability and functional properties. Such frameworks have potential applications in gas storage and separation processes .

Summary Table of Applications

作用机制

The mechanism of action of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is largely dependent on its functional groups. The boronic ester group can interact with various molecular targets, including enzymes and receptors, through reversible covalent bonding. This interaction can modulate the activity of these targets, leading to various biological effects. The ethanesulfonamide group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.

相似化合物的比较

Substituent Positional Isomers

- Meta-Substituted Analogue: N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide (CAS: Not explicitly listed, referenced in ) exhibits meta-substitution of the boronate group. This positional isomer may display reduced reactivity in cross-coupling due to steric hindrance or electronic effects compared to the para-substituted target compound .

Variations in the Sulfonamide Group

- Methanesulfonamide Analogues: N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide (CAS: 616880-14-9, Similarity: 0.86) replaces the ethyl group with a methyl, reducing steric bulk. Price: TCI Chemicals offers this compound at ¥7,800/1g (Japan), indicating higher commercial availability compared to the ethanesulfonamide derivative .

- Cyclopropanesulfonamide (CAS: 879487-14-6) adds ring strain, which could influence reactivity in photochemical or catalytic applications .

Boronate Ester Modifications

- Diboronated Analogues: Compounds like N-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide () feature two boronate groups, enabling sequential cross-coupling reactions. However, their synthesis is less efficient (77% yield in THF vs. 93% for mono-boronate derivatives) and requires chromatographic purification .

- Morpholine- and Urea-Functionalized Derivatives: N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxamide (CAS: 874290-97-8) replaces sulfonamide with a morpholine carboxamide, enhancing solubility in aqueous media . Urea derivatives (e.g., 1-Isopropyl-3-(4-boronophenyl)urea, CAS: 874291-02-8) introduce hydrogen-bond donors, useful in supramolecular chemistry .

Commercial Availability and Cost

Data Tables

Table 1: Structural Comparison of Key Analogues

| Compound Name (CAS) | Substituent Position | Sulfonamide Group | Molecular Weight |

|---|---|---|---|

| N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide | Para | Ethanesulfonamide | 353.23 g/mol |

| N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide (616880-14-9) | Para | Methanesulfonamide | 325.19 g/mol |

| N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide | Meta | Ethanesulfonamide | 353.23 g/mol |

Table 2: Solubility and Reactivity Trends

| Compound Type | Solubility in THF | Reactivity in Suzuki Coupling |

|---|---|---|

| Ethanesulfonamide (Para) | High | Excellent |

| Methanesulfonamide (Para) | Moderate | Good |

| Diboronated Acetamide | Low | Moderate (requires purification) |

生物活性

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is a compound of interest due to its potential applications in medicinal chemistry and materials science. This compound features a boron-containing moiety that enhances its reactivity and biological activity. The following sections will discuss its chemical properties, biological activities, and relevant case studies.

- Chemical Formula : C₁₉H₂₄BNO₄S

- Molecular Weight : 373.27 g/mol

- CAS Number : 616880-14-9

The compound contains a sulfonamide group, which is known for its biological activity as well as a dioxaborolane group that can participate in various chemical reactions such as Suzuki coupling.

Biological Activity

The biological activity of this compound has been investigated in various studies:

Inhibition of Protein Targets

- Bromodomain Inhibition : The compound has been shown to exhibit inhibitory activity against bromodomain-containing proteins (BRD4), which are implicated in various cancers and inflammatory diseases. In vitro studies have indicated that it can inhibit BRD4 with an IC50 value in the low micromolar range .

- GSK-3β Inhibition : Similar compounds have been identified as potent inhibitors of glycogen synthase kinase 3 beta (GSK-3β), suggesting that this compound may also share this property. GSK-3β is involved in numerous cellular processes including metabolism and cell survival .

Anticancer Activity

Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. For instance:

- NUT Midline Carcinoma : Compounds targeting BRD4 have shown efficacy in inhibiting tumor growth in NUT midline carcinoma xenograft models . This suggests that this compound may have similar therapeutic potential.

Anti-inflammatory Effects

In vitro studies indicate that related compounds can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in microglial cells. This points to a potential role for this compound in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The incorporation of the dioxaborolane moiety is crucial for enhancing the solubility and reactivity of the compound. The presence of the sulfonamide group is significant for biological activity due to its ability to form hydrogen bonds with target proteins.

Case Studies and Research Findings

- Study on BRD4 Inhibitors : A series of studies focused on the development of selective BRD4 inhibitors highlighted the importance of structural modifications for enhancing potency and selectivity . Compounds similar to this compound were evaluated for their ability to downregulate MYC transcription.

- In Vivo Efficacy : In vivo studies using mouse models have shown that bromodomain inhibitors can significantly reduce tumor size and improve survival rates in cancer-bearing mice . This raises the potential for clinical applications of compounds like this compound.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

- Borylation : Suzuki-Miyaura coupling using Pd catalysts to install the dioxaborolane moiety (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .

- Sulfonamide Formation : Reaction of the amine intermediate with ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base) .

- Optimization : Control reaction temperature (60–80°C), inert atmosphere (N₂/Ar), and use anhydrous solvents (e.g., DCM or THF) to minimize hydrolysis of the boronate ester .

- Validation : Confirm purity via HPLC (>98%) and structural integrity using ¹H/¹³C NMR (e.g., characteristic peaks for Bpin at δ ~1.3 ppm) and HRMS .

Q. How can researchers characterize the electronic and steric effects of the boronate ester in this compound?

- Methodological Answer :

- Electronic Effects : Use UV-Vis spectroscopy to study charge-transfer interactions, particularly if the compound is part of donor-acceptor dyads .

- Steric Effects : Analyze X-ray crystallography data (if available) to measure bond angles/distortions around the boron center. Alternatively, use DFT calculations to model spatial hindrance .

- Comparative Studies : Synthesize analogs with modified boronate groups (e.g., pinacol vs. neopentyl glycol esters) and compare reactivity in cross-coupling reactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in catalytic efficiency when using this compound in Suzuki-Miyaura couplings?

- Methodological Answer : Contradictions often arise from competing side reactions (e.g., protodeboronation or homocoupling). Strategies include:

- Catalyst Screening : Test Pd(PPh₃)₄, Pd(dba)₂, or Buchwald-Hartwig ligands to stabilize intermediates .

- Additives : Use Cs₂CO₃ as a base and TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst to enhance solubility .

- Kinetic Monitoring : Track reaction progress via in situ ¹¹B NMR to detect boronate decomposition .

- Case Study : A 2025 study achieved 85% yield by using Pd(OAc)₂ with SPhos ligand and maintaining anhydrous DMF at 80°C .

Q. How does the ethanesulfonamide group influence the compound’s bioactivity, and what assays are suitable for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Bioactivity Screening : Test against enzymatic targets (e.g., carbonic anhydrase or kinases) via fluorescence-based inhibition assays .

- SAR Modifications : Replace the ethanesulfonamide with methylsulfonamide or tosyl groups and compare IC₅₀ values .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with protein active sites .

- Key Finding : Sulfonamide derivatives exhibit enhanced solubility and membrane permeability compared to non-sulfonylated analogs, critical for in vivo studies .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Purification : Use flash chromatography (hexanes/EtOAc gradients) or recrystallization (e.g., from EtOH/H₂O) to remove diastereomers .

- Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction endpoints .

- Case Study : A 2021 protocol achieved 95% enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。